

Acid Blue 158 as a metallized azo dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid blue 158*

Cat. No.: *B1201952*

[Get Quote](#)

An In-depth Technical Guide to Acid Blue 158: A Metallized Azo Dye

Introduction

Acid Blue 158 is a synthetic, water-soluble monoazo dye belonging to the 1:1 metal complex family of colorants.^{[1][2][3]} In these complexes, one metal atom, typically chromium, is combined with one molecule of an acid dye.^[3] Identified by the Colour Index number 14880 and CAS number 6370-08-7, this dye is known for its greenish-blue hue and is supplied as a dark blue powder.^{[2][4][5]} Its molecular structure, which incorporates sulfonic acid groups, renders it anionic and soluble in water, a key characteristic for its application in dyeing processes.^{[3][6]}

The primary applications of Acid Blue 158 are in the textile and printing industries, where it is used to dye natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon.^{[6][7][8]} It is also utilized for coloring leather, carpets, and in the formulation of inks and industrial cleaning products.^{[1][2][5]} Beyond its industrial utility, Acid Blue 158 has been identified as a component in medical sutures, which raises considerations for its biocompatibility and potential as a contact allergen.^{[5][9]}

This guide provides a comprehensive technical overview of Acid Blue 158, detailing its chemical and physical properties, synthesis, analytical methods, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development who may encounter this dye in various contexts, from industrial toxicology to the biocompatibility of medical materials.

Chemical and Physical Properties

Acid Blue 158 is characterized by its specific chemical structure and physical attributes that dictate its performance in various applications.

Chemical Identifiers

Identifier	Value	Reference
Product Name	Acid Blue 158	[7]
C.I. Number	14880	[1] [2] [4]
CAS Number	6370-08-7	[1] [4] [7]
Chemical Class	Monoazo (1:1 Metal Complex)	[2] [4]
Molecular Formula	$C_{20}H_{12}N_2O_8S_2 \cdot 2Na$ (Parent Dye)	[7]
Molecular Formula	$C_{20}H_{11}CrN_2Na_2O_9S_2$ (Chromium Complex)	[10]
Molecular Weight	518.43 g/mol (Disodium Salt)	[7]
EINECS	228-875-6	[7]
Synonyms	Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, C.I. Acid Blue 158	[4] [7]

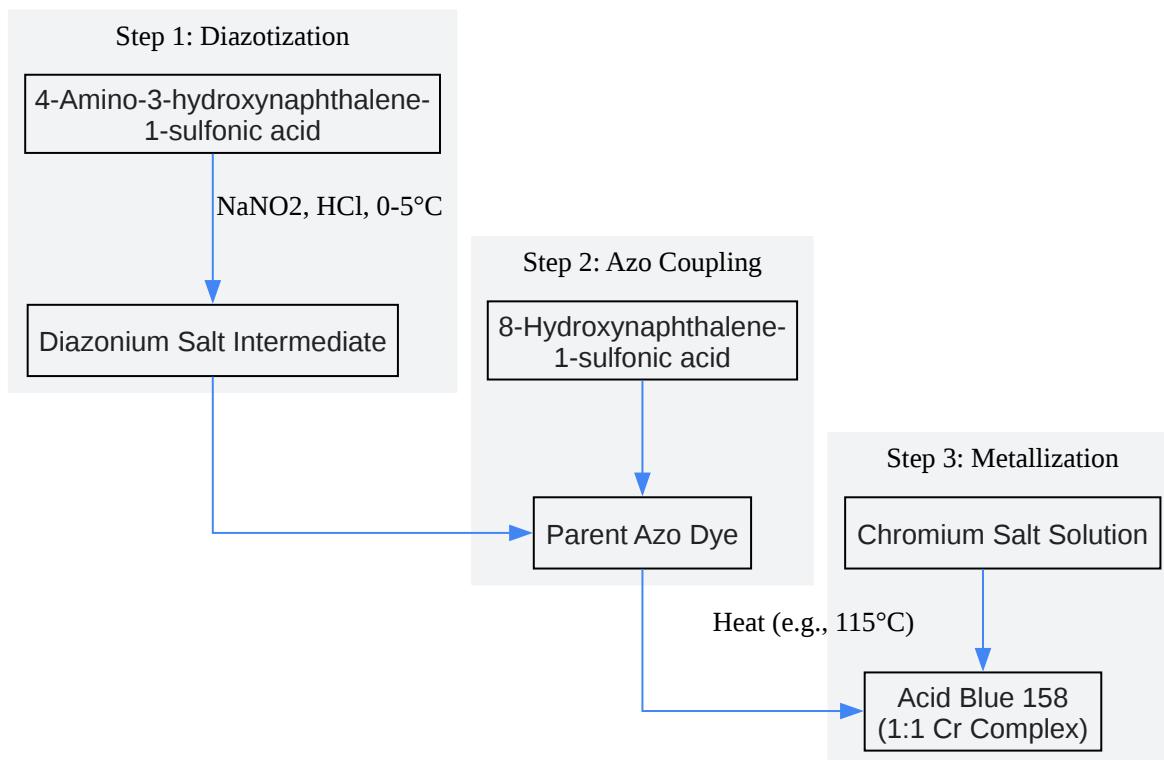
Physicochemical Data

Property	Value	Reference
Physical Appearance	Dark blue / Blue powder	[2][4][5]
Hue	Greenish-blue / Green light blue	[2][4][5]
Solubility in Water	Soluble (80-90 g/L at 90°C)	[1][2][7]
Solubility in Alcohol	Soluble	[4][5][7]
pH of 1% Solution	6.0 - 8.0	[2]
pH Stability	Most stable in pH 1-11	[1]
Boiling Point	508.4°C at 760 mmHg (Predicted)	[7]
Density	1.29 g/cm³ (Predicted)	[7]

Color Properties and Fastness

Acid Blue 158 produces a blue solution in water.[7] In the presence of strong sulfuric acid, it appears blackish-green, reverting to blue upon dilution.[4][5][7] In a concentrated sodium hydroxide solution, it turns purple.[4][5][7] The presence of copper ions during dyeing can result in a darker shade.[4][5][7]

Fastness Test	ISO Rating	AATCC Rating	Reference
Light Fastness	5-6	5	[1][7]
Soaping	3	2	[7]
Perspiration	4	2	[7]
Oxygen Bleaching	4	3	[7]
Seawater	1-2	1	[7]
Fading (Stain)	3-4	4-5	[7]


Synthesis and Experimental Protocols

The manufacturing process for Acid Blue 158 involves a multi-step chemical synthesis.

General Synthesis Pathway

The synthesis of Acid Blue 158 follows a sequence of diazotization, azo coupling, and metallization.[\[4\]](#)[\[5\]](#)

- **Diazotization:** 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is coupled with 8-hydroxynaphthalene-1-sulfonic acid to form the parent azo dye molecule.
- **Metallization:** The parent dye is then reacted with a chromium salt solution (e.g., chromium sulfate) under heat to form the final 1:1 chromium complex.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Fig. 1: General Synthesis Workflow for Acid Blue 158.

Representative Laboratory Synthesis Protocol

The following is a representative protocol based on the general manufacturing methods described.[\[4\]](#)[\[5\]](#)

Materials:

- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 8-hydroxynaphthalene-1-sulfonic acid (H-acid)

- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Sodium chloride (NaCl)
- Deionized water

Procedure:

- **Diazotization:**
 - Suspend a molar equivalent of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid in water and cool the slurry to 0-5°C in an ice bath.
 - Slowly add concentrated HCl to maintain an acidic pH.
 - Add a 1M solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 1 hour after addition is complete. Test for excess nitrous acid using starch-iodide paper.
- **Coupling Reaction:**
 - In a separate vessel, dissolve one molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid in water, using sodium carbonate to achieve a slightly alkaline solution (pH 8-9). Cool to 5-10°C.
 - Slowly add the diazonium salt solution from Step 1 to the H-acid solution, maintaining the pH at 8-9 with the addition of sodium carbonate solution.
 - Stir the reaction mixture for several hours until the coupling is complete, as monitored by TLC.
- **Metallization:**

- To the resulting parent azo dye solution, add a solution of chromium(III) sulfate.
- Adjust the pH to be acidic with sulfuric acid.
- Heat the reaction mixture to approximately 100-115°C and maintain for several hours (e.g., 7 hours) to facilitate the formation of the chromium complex.[4][5]
- Isolation and Purification:
 - Cool the reaction mixture.
 - Precipitate the dye by adding sodium chloride ("salting out").
 - Filter the solid dye, wash with a brine solution to remove impurities, and dry in an oven.

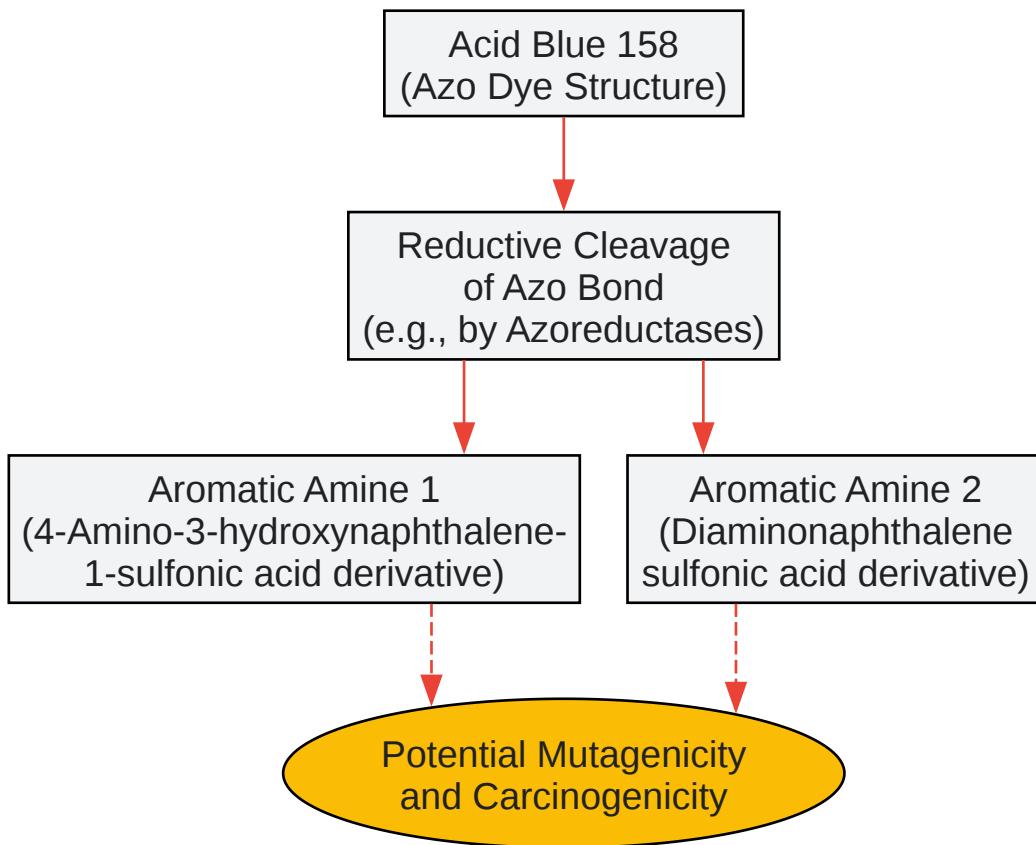
Applications

Acid Blue 158 is a versatile dye used across several industries.

- Textile Industry: Its primary use is for dyeing wool, silk, nylon, and blended fabrics containing these fibers.[7][8] It is suitable for both exhaust dyeing and direct or discharge printing on wool fabrics and carpets.[4][5][7]
- Leather Industry: It is used for coloring leather goods.[4][5][7]
- Other Industrial Uses: The dye is incorporated into industrial cleaning products, soaps, and detergents.[1] It is also used in the manufacturing of wood inks.[2]
- Medical Applications: Acid Blue 158 has been identified as a colorant in suture materials.[5] This application is notable for drug development professionals, as it implies direct and prolonged contact with biological tissues.

Toxicology and Biocompatibility

The toxicological profile of azo dyes is of significant interest due to their widespread use. The primary concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines.[11]


Allergic Potential

Acid Blue 158 has been documented as a contact allergen in the context of its use in sutures. [5][9] A case report identified it as the causative agent for allergic contact dermatitis, confirmed via patch testing.[9] This highlights the importance of evaluating its sensitization potential in any material intended for medical or pharmaceutical use.

Environmental Toxicity and Degradation

The release of Acid Blue 158 into wastewater from industrial processes is an environmental concern.[10][12]

- **Phytotoxicity:** One study showed that untreated wastewater containing Acid Blue 158 inhibited seed germination in *Cicer arietinum* by 20%, though it had a negligible effect on *Sorghum bicolor*.[13] This toxicity was significantly reduced after microbial degradation.[13]
- **Biodegradation:** The dye can be decolorized and degraded by microbial consortia under anaerobic or microaerophilic conditions.[12][13] The degradation mechanism involves the reduction of the azo bond.[12]
- **Adsorption:** Acid Blue 158 can be effectively removed from aqueous solutions using activated carbon derived from agricultural waste, with removal efficiencies reported as high as 97.89%. [14][15]

[Click to download full resolution via product page](#)

Fig. 2: Toxicological Pathway via Azo Bond Cleavage.

Safety Data

Available safety data sheets often lack specific, quantitative toxicity data for endpoints like acute toxicity in fish or daphnia.^[16] The general toxicological concern for the class of azo dyes is the formation of aromatic amines upon metabolic reduction.^[11] While Acid Blue 158 itself is considered to have low toxicity, its metabolites warrant careful consideration.^[17]

Conclusion

Acid Blue 158 is an industrially significant metallized azo dye with well-established applications in the textile and leather industries. Its chemical properties, particularly its water solubility and ability to form stable complexes with fibers, make it a valuable colorant. For researchers and professionals in drug development and materials science, the key considerations for Acid Blue 158 are its toxicological profile, specifically its potential as a contact allergen and the environmental impact of its metabolites. The successful use of microbial degradation and

adsorption for its removal from wastewater demonstrates viable pathways for mitigating its environmental footprint. Further research into the long-term biocompatibility and specific metabolic pathways of this dye is warranted, especially concerning its use in medical devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pylamdyes.com [pylamdyes.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. indiamart.com [indiamart.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. Acid Blue 158 | 6370-08-7 [chemicalbook.com]
- 6. matrixdyes.com [matrixdyes.com]
- 7. Cas 6370-08-7,Acid Blue 158 | [lookchem](http://lookchem.com) [lookchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Allergic contact dermatitis to acid blue 158 in suture material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. Evaluation of Activated Biochar from Sustainable Sterculia foetida Shells for the Removal of AB 158 Dye | Journal of Environmental Nanotechnology [nanoient.org]
- 15. researchgate.net [researchgate.net]
- 16. Acid Blue 158 Safety Data Sheets(SDS) [lookchem](http://lookchem.com) [lookchem.com]
- 17. guidechem.com [guidechem.com]

- To cite this document: BenchChem. [Acid Blue 158 as a metallized azo dye]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201952#acid-blue-158-as-a-metallized-azo-dye>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com